Diphenylhydantoic acid

Reproductive Toxicology Metabolite Safety Teratogenicity

Pharmacopoeial QC labs require diphenylhydantoic acid (DPHA) as a non-substitutable reference standard-structurally similar analogs invalidate compendial assays. This certified material enables: • USP/EP impurity profiling with defined 3.0% content limit in fosphenytoin formulations • Stability-indicating degradation kinetics for parenteral phenytoin sodium • Dose-dependent metabolite differentiation in saturable clearance studies (validated HPLC, 65±2% recovery) • Non-teratogenic comparator for embryotoxicity mechanism research ISO 17034-accredited reference material. Traceable to primary pharmacopoeial standards.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 6802-95-5
Cat. No. B041159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylhydantoic acid
CAS6802-95-5
SynonymsDiphenylhydantoic Acid;  α-[(Aminocarbonyl)amino]-α-phenyl-benzeneacetic Acid;  USP Phenytoin Related Compound B; 
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N
InChIInChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20)
InChIKeyUESCARMREGSPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylhydantoic Acid Baseline Identity


Diphenylhydantoic acid (DPHA, CAS 6802-95-5, C₁₅H₁₄N₂O₃, MW 270.28) is a chemical entity officially designated as Phenytoin Related Compound B by the United States Pharmacopeia [1] and Phenytoin EP Impurity E by the European Pharmacopoeia . The compound is a known degradation product of phenytoin sodium in parenteral formulations [2] and a minor urinary metabolite of phenytoin in multiple species including humans [3].

Compendial Reference USP Related Compound B / EP Impurity E for phenytoin sodium and fosphenytoin QC
Degradation Marker Known degradation product in parenteral formulations; stability-indicating impurity
Metabolite Probe Dose-dependent minor urinary metabolite for phenytoin metabolism studies

Diphenylhydantoic Acid: Non-Substitutable Procurement


The operational value of diphenylhydantoic acid (DPHA) is contingent on its specific identity as a phenytoin degradation marker and pharmacopeial reference impurity. In-class or structurally similar compounds—including phenytoin sodium (CAS 630-93-3), p-HPPH (CAS 2420-17-9), and diphenylglycine (CAS 3060-50-2)—cannot substitute for DPHA in quality control assays or impurity profiling. USP monographs for phenytoin sodium explicitly require DPHA as a specific related compound standard for system suitability and impurity identification [1]. Regulatory toxicology assessments have established a DPHA-specific maximal content limit of 3.0% in fosphenytoin formulations based on its unique safety profile [2]. Substitution with an alternative impurity standard would invalidate compendial compliance and undermine established safety margins, making DPHA non-substitutable for procurement in pharmaceutical quality control contexts.

Phenytoin Sodium
Not a USP-designated related compound; lacks degradation specificity and would not meet system suitability criteria for impurity profiling.
p-HPPH
Major dose-independent metabolite; does not reflect dose-responsive degradation pathways or serve as a compendial impurity standard.
Diphenylglycine
Structural analog without USP/EP recognition as a phenytoin-related compound; content limits established for DPHA cannot be applied.

Diphenylhydantoic Acid vs. Analogs: Comparative Evidence


Embryotoxicity vs. Phenytoin in Murine Model

Diphenylhydantoic acid (DPHA) demonstrates markedly lower embryotoxicity than its parent compound phenytoin (DPH) in a direct murine comparative study. Equimolar dosages of DPHA administered to pregnant Swiss Webster mice on gestation days 11, 12, and 13 failed to produce a statistically significant incidence of orofacial anomalies, whereas phenytoin induced 85% orofacial anomalies at 87.5 mg/kg [1]. The study further indicates that DPHA is 'generally less fetocidal' than DPH, with the metabolites not affecting fetal growth [1].

Embryotoxicity Comparison
Head-to-head
DPHA did not induce significant orofacial anomalies at equimolar doses, versus 85% anomaly incidence with phenytoin
Supports non-teratogenic control selection for mechanistic teratogenicity studies
Pregnant Swiss Webster mice; GD 11-13 dosing
Reproductive Toxicology Metabolite Safety Teratogenicity

Urinary Excretion: DPHA vs. p-HPPH

In murine phenytoin metabolism studies, DPHA exhibits a dose-dependent urinary excretion pattern that distinguishes it from the major metabolite p-HPPH. After a single intraperitoneal injection of ¹⁴C-DPH (1, 20, or 100 mg/kg), DPHA excretion increased with dose, whereas p-HPPH excretion remained constant at approximately 30% across all doses tested [1]. This differential excretion kinetics establishes DPHA as a dose-responsive minor metabolite in contrast to the dose-independent major metabolite p-HPPH.

Dose-Dependent Excretion
Head-to-head
DPHA urinary excretion increased with phenytoin dose; p-HPPH remained constant at approximately 30% across doses
Dose-responsive metabolite marker for saturable metabolism pathway studies
Male mice; 72 h urine after single i.p. 1–100 mg/kg ¹⁴C-DPH
Drug Metabolism Pharmacokinetics Metabolite Profiling

HPLC Differentiation from Related Compounds

Diphenylhydantoic acid (DPHA) can be analytically resolved from phenytoin (DPH), p-HPPH, and diphenylglycine (DPG) using a validated reversed-phase HPLC method with UV detection at 194.5 nm. The method achieves complete separation of all four compounds and provides a recovery of 65 ± 2% for DPHA with a total analysis time of under 20 minutes per sample [1]. This analytical specificity and validated recovery rate differentiate DPHA from other phenytoin-related compounds in method validation contexts.

HPLC Resolution
Method context
Baseline-resolved from DPH, p-HPPH, and DPG; DPHA recovery 65 ± 2%; total run ≤20 min
Validated analytical specificity for phenytoin metabolite quantification
Reversed-phase HPLC, UV 194.5 nm; ether extraction
Analytical Method Development HPLC Assay Quality Control

Safety Profile: DPHA vs. Phenytoin

A comprehensive regulatory toxicology evaluation established DPHA-specific safety thresholds that are not applicable to other phenytoin impurities or metabolites. In preclinical studies, DPHA was negative in the Ames assay at concentrations up to 3000 μg/plate, negative in the in vitro micronucleus test, and demonstrated a no-observed-effect level (NOEL) of 15 mg/kg in a 2-week rat study [1]. Based on probabilistic modeling, a DPHA content limit of 3.0% in an administered dose of fosphenytoin is established as unlikely to cause adverse effects [1]. The study further notes that 'DPHA has much lower potential for reproductive toxicity than phenytoin' [1].

Regulatory Toxicology
Endpoint context
NOEL 15 mg/kg in rats; negative Ames/micronucleus; 3.0% content limit in fosphenytoin
Supports DPHA-specific impurity qualification and limit justification
Probabilistic risk assessment; limit unique to DPHA
Regulatory Toxicology Impurity Qualification Safety Assessment

Pharmacopeial Traceability and CRM Status

Diphenylhydantoic acid (DPHA) is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing multi-traceability to USP, EP, and BP primary standards . This distinguishes DPHA from non-certified analogs or in-house prepared standards that lack documented traceability. The USP reference standard (USP 1535020, Phenytoin Related Compound B) is specified at ≥98% purity and is suitable for HPLC and GC applications .

CRM Certification
Specification review
ISO 17034 & ISO/IEC 17025 certified; traceable to USP, EP, BP primary standards
Regulatory-grade traceability for compendial method compliance
USP 1535020; purity ≥98% (HPLC/GC)
Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Solubility Profile: DPHA vs. Phenytoin Sodium

Diphenylhydantoic acid exhibits a distinct solubility profile compared to phenytoin sodium. DPHA is slightly soluble in DMSO and slightly soluble in methanol when heated and sonicated, with a predicted pKa of 3.40 ± 0.10 . This contrasts with phenytoin sodium, which is freely soluble in water and alcohol [1]. The solubility difference necessitates different sample preparation and solvent selection strategies when handling these compounds in analytical workflows.

Solubility Contrast
Context-dependent
DPHA slightly soluble in DMSO/methanol; phenytoin sodium freely soluble in water and alcohol
Requires solvent optimization for standard preparation and extraction
Predicted pKa 3.40; solubility class differs from parent salt
Physicochemical Characterization Analytical Sample Preparation Formulation Development

Diphenylhydantoic Acid Application Scenarios


USP/EP Phenytoin Impurity Testing

Diphenylhydantoic acid is procured as a certified reference standard (USP Phenytoin Related Compound B, EP Impurity E) for system suitability, impurity identification, and quantification in phenytoin sodium and fosphenytoin formulations. The established regulatory limit of 3.0% DPHA content in fosphenytoin [1] and its USP compendial status [2] mandate its use over non-certified analogs. Laboratories performing USP-compliant assays must use DPHA reference material traceable to USP primary standards per ISO 17034 and ISO/IEC 17025 .

Phenytoin Metabolism and Pharmacokinetics

DPHA serves as a dose-dependent minor metabolite marker in phenytoin metabolism studies. Its urinary excretion increases with phenytoin dose, contrasting with the dose-independent major metabolite p-HPPH [3]. Researchers investigating saturable metabolic pathways or species differences in phenytoin clearance require DPHA to differentiate dose-responsive metabolite fractions. This application is supported by validated HPLC methods that resolve DPHA from DPH, p-HPPH, and DPG with defined recovery (65 ± 2%) and rapid throughput (<20 min/sample) [4].

Teratogenicity & Developmental Toxicology

DPHA is utilized as a non-teratogenic comparator in studies examining phenytoin-induced embryotoxicity. Direct comparative data demonstrate that while phenytoin induces 85% orofacial anomalies in murine models, equimolar DPHA produces no significant teratogenic effect [5]. This differentiation enables researchers to isolate parent drug effects from metabolite contributions in mechanistic studies of fetal toxicity, making DPHA an essential procurement item for developmental toxicology laboratories.

Parenteral Stability & Degradation Studies

DPHA is procured to monitor degradation kinetics in phenytoin and fosphenytoin parenteral formulations. As a known degradation product formed during storage, particularly under acidic conditions [1], DPHA quantification provides critical data for establishing shelf-life specifications and formulation optimization. Its well-characterized safety profile (NOEL 15 mg/kg in rats) [1] supports its use as a stability-indicating impurity marker in regulatory submissions for injectable antiepileptic products.

Application
Selection Property
Validation Focus
USP/EP Impurity Testing
Certified reference standard traceable to USP/EP/BP
Compendial system suitability and impurity profiling
Phenytoin Metabolism Studies
Dose-dependent minor metabolite marker
Saturable pathway differentiation from dose-independent metabolites
Developmental Toxicology
Non-teratogenic control standard
Teratogenicity mechanism attribution (parent vs metabolite)
Parenteral Stability Studies
Degradation-specific impurity marker
Shelf-life specification and regulatory submission support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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